3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Capillary electrophoresis Chiral separation Enantiomeric purity

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride (CAS 175591-10-3) is the hydrochloride salt of the (2S,3S)-stereoisomer of tapentadol, officially designated as Tapentadol EP Impurity A by the European Pharmacopoeia. It is one of four possible stereoisomers arising from the two chiral centres present in the tapentadol scaffold; the clinically approved analgesic tapentadol (Nucynta) corresponds exclusively to the (2R,3R)-enantiomer.

Molecular Formula C14H24ClNO
Molecular Weight 257.8 g/mol
CAS No. 175591-10-3
Cat. No. B1398491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
CAS175591-10-3
Molecular FormulaC14H24ClNO
Molecular Weight257.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
InChIInChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m1./s1
InChIKeyZELFLGGRLLOERW-GGMFNZDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tapentadol EP Impurity A Hydrochloride (CAS 175591-10-3): What Scientific Buyers Need to Know Before Procurement


3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride (CAS 175591-10-3) is the hydrochloride salt of the (2S,3S)-stereoisomer of tapentadol, officially designated as Tapentadol EP Impurity A by the European Pharmacopoeia [1]. It is one of four possible stereoisomers arising from the two chiral centres present in the tapentadol scaffold; the clinically approved analgesic tapentadol (Nucynta) corresponds exclusively to the (2R,3R)-enantiomer [2]. This compound is a fully characterized, pharmacopoeia-aligned reference standard employed primarily for chiral purity determination, related-substances testing, and analytical method validation in pharmaceutical quality control environments governed by ICH Q3A/B guidelines [3].

Why a Generic Tapentadol Reference Standard Cannot Replace (2S,3S)-Impurity A Hydrochloride in Regulated Analytical Workflows


The four tapentadol stereoisomers are not functionally interchangeable. The clinically active (2R,3R)-enantiomer derives its broad-spectrum analgesia from combined μ-opioid receptor (MOR) agonism (Ki = 0.1 μM) and norepinephrine reuptake inhibition (NRI; Ki = 0.5 μM) [1]. The (2S,3S)-enantiomer (Impurity A) exhibits a distinct pharmacological profile—reportedly higher MOR affinity coupled with absent NRI activity—meaning any attempt to substitute it with the drug substance or a different stereoisomer would introduce unquantified bias in impurity profiling, chiral purity assays, and forced-degradation studies [2]. This stereochemical non-substitutability is explicitly codified in the European Pharmacopoeia, which assigns a unique monograph identifier to Impurity A and mandates its use as a discrete reference standard [1].

Quantitative Differentiation Evidence: How (2S,3S)-Tapentadol Impurity A Hydrochloride Compares Against Closest Analogs


Chiral CE Resolution: (2S,3S)-Impurity A Separated from (2R,3R)-Tapentadol with Rs ≥ 9.1

In a capillary zone electrophoresis method using sulfated α-cyclodextrin as chiral selector, the (2S,3S)-enantiomer (Impurity A) was baseline-resolved from the clinically active (2R,3R)-tapentadol with resolution values Rs = 16.2 at pH 4.75 and Rs = 9.1 at pH 9.0. The (2S,3S)-isomer could be detected as an optical impurity at the 0.1% (w/w) level relative to the main (2R,3R)-peak [1]. An independent CE study achieved a validated limit of detection of 0.15% for chiral impurities of tapentadol, including the (2S,3S)-form [2]. In contrast, a parallel chiral HPLC method reported resolution > 2.5 for the enantiomer pair on a cellulose-based stationary phase [3].

Capillary electrophoresis Chiral separation Enantiomeric purity

Single-Enantiomer Pharmacological Activity: (2R,3R)-Tapentadol Delivers Dual MOR-NRI Activity at Micromolar Ki; (2S,3S)-Impurity A Does Not

The (2R,3R)-enantiomer (tapentadol drug substance) exhibits MOR agonist activity with Ki = 0.1 μM and norepinephrine reuptake inhibition with Ki = 0.5 μM in synaptosomal reuptake assays, with relative efficacy 88% of morphine in a [³⁵S]GTPγS binding assay [1]. The (2S,3S)-enantiomer (Impurity A), while reported to bind MOR with higher affinity, lacks the norepinephrine reuptake inhibition component that is critical to tapentadol's opioid-sparing clinical profile [2]. This loss of dual mechanism is consistent with the broader observation that the analgesic activity of this compound class resides in a single enantiomer and is independent of metabolic activation [3].

Mu-opioid receptor Norepinephrine reuptake inhibition Pharmacological stereoselectivity

Crystallographic Confirmation of Absolute Configuration: X-Ray Structures for All Four Stereoisomers Including (2S,3S)-Impurity A

Single-crystal X-ray diffraction analysis unequivocally established the absolute configuration of all four tapentadol stereoisomers: (I) R,R, (II) S,S, (III) S,R, and (IV) R,S [1]. The (2S,3S)-form (stereoisomer II) crystallized in the monoclinic space group P2₁ with two tapentadol cations and two chloride anions in the asymmetric unit, and its hydrogen-bonding network (N—H···Cl and O—H···Cl) differs from that of the R,R-isomer. The ethyl and aminopropyl groups adopt different orientations relative to the phenol ring in the R,R versus S,S forms, providing a structural basis for their different chromatographic retention and receptor-binding behaviours.

X-ray crystallography Absolute configuration Stereochemical assignment

Pharmacopoeial Designation and ICH-Compliant Impurity Control Limit: Impurity A Threshold ≤ 0.15% for Individual Unspecified Impurities

Under the European Pharmacopoeia monograph for tapentadol hydrochloride, the (2S,3S)-stereoisomer is classified as Impurity A (EP Reference Standard Y0002113 for the free base; HCl salt CAS 175591-10-3) . In accordance with ICH Q3A guidelines for new drug substances, the reporting threshold is 0.05%, the identification threshold is 0.10% (or the daily intake equivalent), and the qualification threshold is 0.15% (or 1.0 mg/day, whichever is lower). Total unspecified impurities are limited to NMT 0.10% each [1]. A validated stability-indicating LC method developed for tapentadol bulk drug and dosage forms confirmed that individual process-related impurities (including Impurity A) can be monitored at levels as low as 0.01%, with total unknown impurities controlled to ≤ 0.06% in representative batches [2].

Pharmacopoeial standard ICH Q3A Impurity qualification

Where (2S,3S)-Tapentadol Impurity A Hydrochloride Delivers Irreplaceable Value: Key Application Scenarios


Chiral Purity Release Testing of Tapentadol Drug Substance per EP Monograph

This reference standard is used as the primary system suitability marker and impurity quantification standard in chiral CE or HPLC methods for tapentadol drug substance release. The validated CE method achieves baseline resolution (Rs ≥ 9.1) and detects the (2S,3S)-isomer at 0.1% relative to the (2R,3R)-main peak, comfortably meeting the ICH Q3A identification threshold of 0.10% [1]. Any batch of tapentadol API that contains the (2S,3S)-enantiomer above the 0.15% qualification threshold can be objectively rejected or flagged for further investigation, ensuring only stereochemically pure material proceeds to formulation.

Analytical Method Development and Validation (AMV) for ANDA Submission

During abbreviated new drug application (ANDA) development for generic tapentadol products, the (2S,3S)-impurity A hydrochloride serves as a fully characterized reference material for validating specificity, linearity, accuracy, precision, and robustness of the proposed related-substances or chiral-purity methods [2]. The crystallographically confirmed absolute configuration eliminates any ambiguity in peak assignment during method validation, while the documented pharmacological difference (loss of NRI activity) justifies the need for a dedicated, stereospecific impurity test rather than relying on a non-stereoselective related-substances method [3].

Forced Degradation and Stability-Indicating Method Development

In forced degradation studies (acid, base, oxidative, thermal, photolytic) designed to establish the stability-indicating nature of tapentadol analytical methods, Impurity A is used as a reference marker to verify that the chromatographic system can resolve potential degradation products from the parent drug [4]. The known retention behaviour of Impurity A under reversed-phase HPLC conditions (with λmax at 272–275 nm) allows unambiguous peak identification when evaluating whether stressed samples generate this specific stereoisomer or degradation-related impurities.

Forensic and Regulatory Toxicology Reference Standard

Because the (2S,3S)-isomer exhibits higher MOR binding affinity than the clinically used (2R,3R)-enantiomer but lacks the NRI component, it may appear as a synthetic by-product or marker of non-GMP synthesis in seized materials [3]. Forensic laboratories procure this reference standard to differentiate between pharmaceutical-grade tapentadol (predominantly R,R) and clandestinely manufactured material that may contain elevated levels of the S,S-isomer, directly supporting drug scheduling enforcement investigations and regulatory toxicology casework.

Quote Request

Request a Quote for 3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.